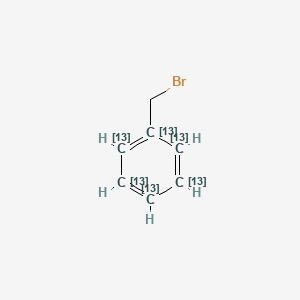
ベンジルブロミド-13C6
説明
Benzyl Bromide-13C6, also known as (Bromomethyl)benzene-13C6, is an isotopically labeled compound where the benzene ring contains six carbon-13 atoms. This compound is a colorless liquid with lachrymatory properties, meaning it can cause tears and irritation. It is primarily used as a reagent in organic synthesis for introducing benzyl groups into molecules .
科学的研究の応用
Benzyl Bromide-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing benzyl groups in organic synthesis. It is also used in the preparation of isotopically labeled compounds for mechanistic studies.
Biology: It is used in the synthesis of labeled biomolecules for tracing metabolic pathways.
Medicine: It is used in the synthesis of labeled pharmaceutical intermediates for drug development and pharmacokinetic studies.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
Target of Action
Benzyl Bromide-13C6 is an organic compound with the formula 13C6H5CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group
Mode of Action
Benzyl bromides, in general, are known to be reagents for introducing benzyl groups . They often react via SN1 or SN2 pathways, depending on the substitution of the benzylic halide .
Biochemical Pathways
Benzyl bromides are known to participate in various organic synthesis reactions, serving as efficient aroyl surrogates in substrate-directed c–h functionalization .
Pharmacokinetics
The compound’s physical properties such as boiling point (198-199 °c), melting point (-3–1 °c), and density (1488 g/mL at 25 °C) are known .
Result of Action
Benzyl bromides are known to be used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
Action Environment
Stable isotope-labeled compounds like benzyl bromide-13c6 are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
準備方法
Synthetic Routes and Reaction Conditions: Benzyl Bromide-13C6 can be synthesized through the bromination of toluene-13C6. The process involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom .
Industrial Production Methods: In an industrial setting, the preparation of Benzyl Bromide-13C6 follows a similar route but on a larger scale. Continuous photochemical bromination using in situ generated bromine (Br2) has been demonstrated to be efficient for large-scale production. This method involves the use of a bromine generator in a continuous flow mode, optimizing mass utilization and ensuring high throughput .
化学反応の分析
Types of Reactions: Benzyl Bromide-13C6 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form benzyl derivatives.
Oxidation: It can be oxidized to benzyl alcohol and further to benzoic acid.
Reduction: It can be reduced to toluene-13C6.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The reaction typically occurs under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products:
Nucleophilic Substitution: Benzyl derivatives such as benzyl alcohol, benzyl cyanide.
Oxidation: Benzoic acid.
Reduction: Toluene-13C6
類似化合物との比較
Benzyl Chloride-13C6: Similar structure but with a chlorine atom instead of bromine.
Benzyl Fluoride-13C6: Contains a fluorine atom instead of bromine.
Benzyl Iodide-13C6: Contains an iodine atom instead of bromine.
Comparison:
Reactivity: Benzyl Bromide-13C6 is more reactive than Benzyl Chloride-13C6 due to the better leaving ability of the bromine atom. Benzyl Iodide-13C6 is even more reactive than Benzyl Bromide-13C6.
Applications: While all these compounds are used for introducing benzyl groups, Benzyl Bromide-13C6 is preferred when a higher reactivity is required. .
Benzyl Bromide-13C6 stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-ZXJNGCBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745667 | |
| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286013-10-3 | |
| Record name | 1-(Bromomethyl)(~13~C_6_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286013-10-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


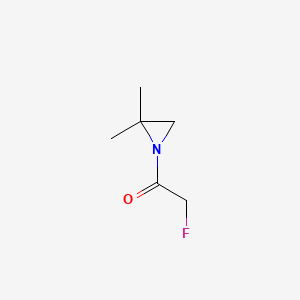
![Methanol, [3-(6-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI)](/img/new.no-structure.jpg)
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)
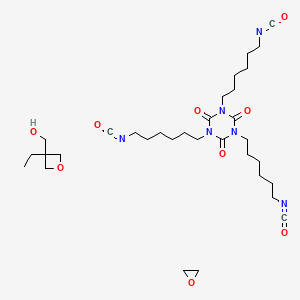
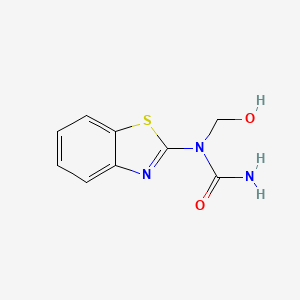
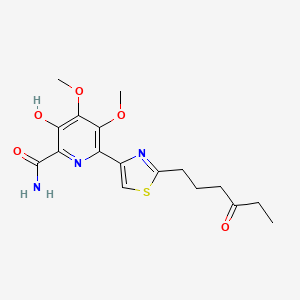
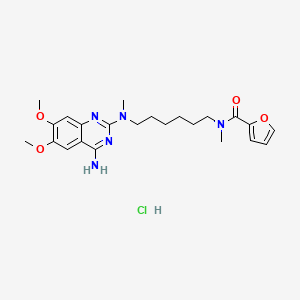
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
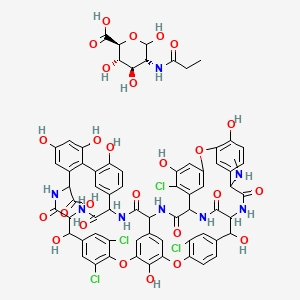
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
